

An In-depth Technical Guide to Benzylboronic Acid: Fundamental Properties and Reactivity

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Compound of Interest

Compound Name: Benzylboronic Acid

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Abstract

Benzylboronic acid and its derivatives are versatile reagents in organic synthesis, playing a crucial role in the formation of carbon-carbon and carbon-heteroatom bonds. Their unique reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, has made them indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the fundamental properties of **benzylboronic acid**, its reactivity in key synthetic transformations, detailed experimental protocols, and its applications in drug development, with a focus on the proteasome inhibitor Bortezomib.

Fundamental Properties of Benzylboronic Acid

Benzylboronic acid is a white solid at room temperature. Its fundamental physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
Chemical Formula	C ₇ H ₉ BO ₂	[1][2][3]
Molecular Weight	135.96 g/mol	[1][2][3]
Melting Point	104-111 °C	[4][5]
Boiling Point	296.5 °C at 760 mmHg	[1][4]
Density	1.1 g/cm ³	[4]
pKa	9.55 (Predicted)	[1]
Solubility		
Water	Insoluble.	[6]
Organic Solvents	High solubility in ethers and ketones, moderate in chloroform, and very low in hydrocarbons.	[7][8][9]

Synthesis of Benzylboronic Acid and its Esters

The synthesis of **benzylboronic acids** and their esters can be achieved through various methods. One common approach involves the reaction of a Grignard reagent with a trialkyl borate.[5] More contemporary methods include the palladium-catalyzed cross-coupling of benzyl halides with bis(pinacolato)diboron.[10]

General Experimental Protocol for the Synthesis of Benzylboronic Acid Pinacol Ester

This protocol describes a typical procedure for the synthesis of a **benzylboronic acid** pinacol ester from the corresponding benzyl halide.

Materials:

- Benzyl halide (e.g., benzyl bromide)
- Bis(pinacolato)diboron (B₂pin₂)

- Palladium catalyst (e.g., $\text{PdCl}_2(\text{dppf}) \cdot \text{CH}_2\text{Cl}_2$)
- Base (e.g., potassium acetate)
- Anhydrous solvent (e.g., dioxane)

Procedure:

- To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the benzyl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), palladium catalyst (2-5 mol%), and base (1.5 equiv).
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired **benzylboronic acid** pinacol ester.

Reactivity of Benzylboronic Acid

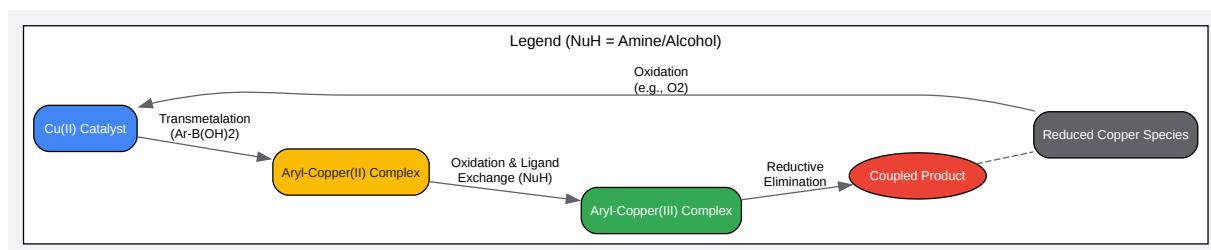
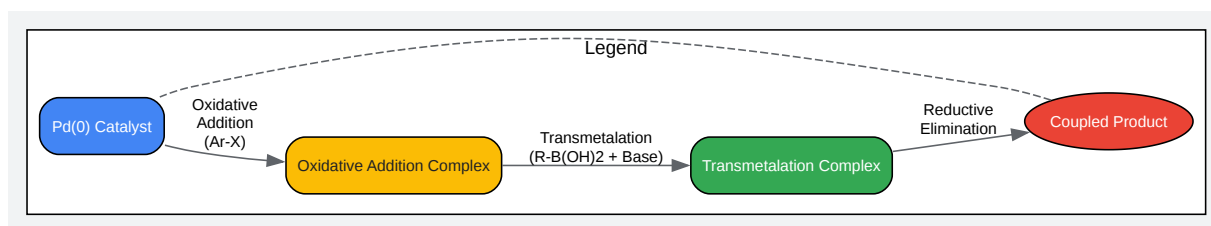
Benzylboronic acid is a key building block in several important organic transformations, most notably the Suzuki-Miyaura and Chan-Lam cross-coupling reactions.

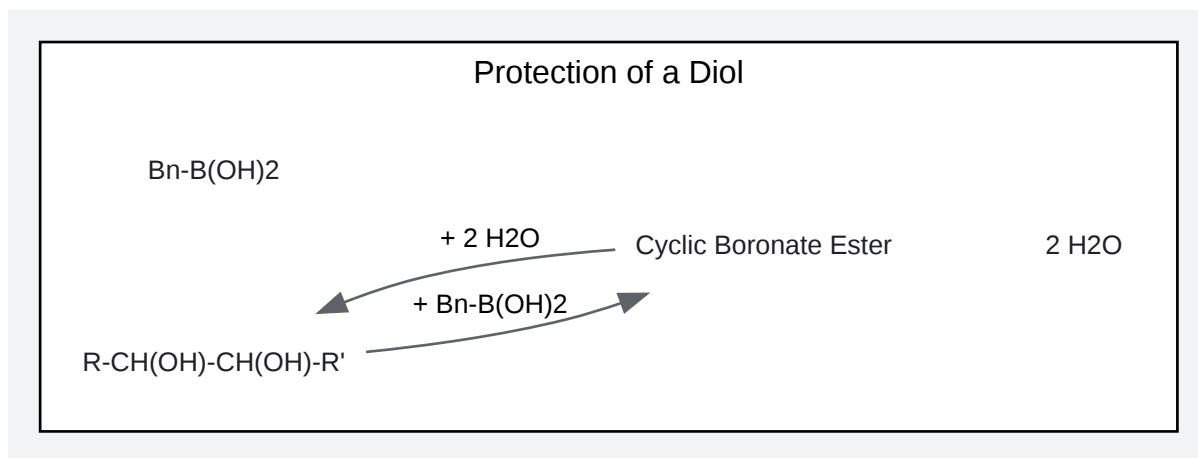
Suzuki-Miyaura Coupling

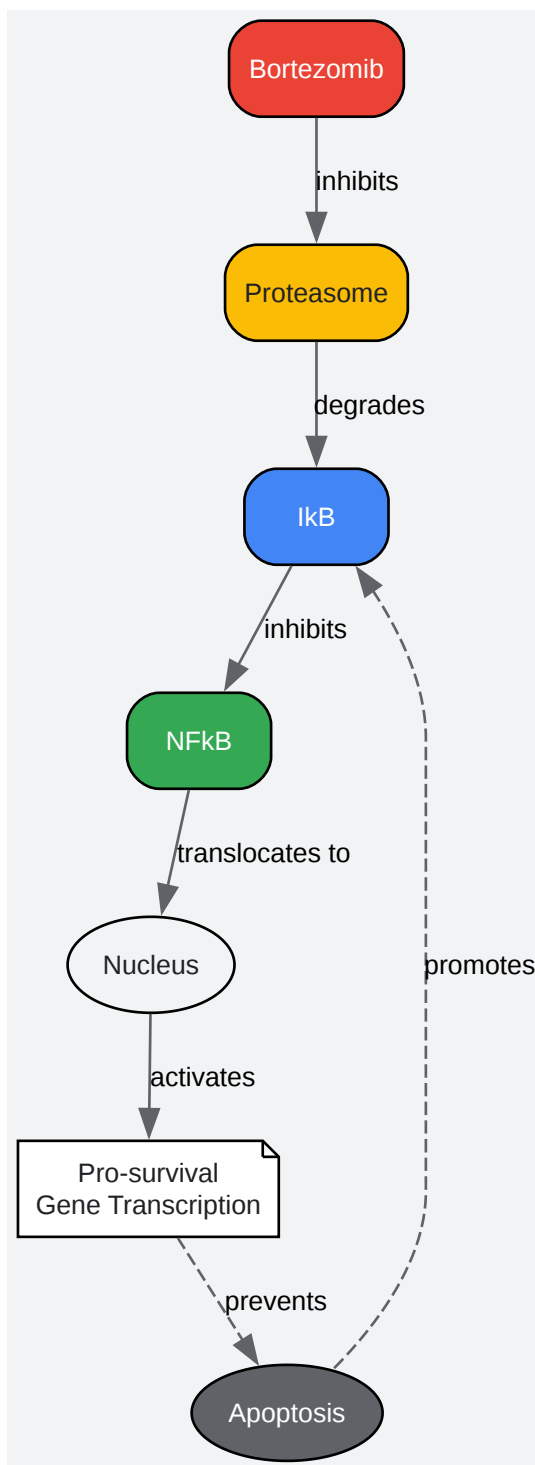
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. **Benzylboronic acids** and their esters

are effective coupling partners for the synthesis of diarylmethanes and other substituted aromatic compounds.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.







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